Cas no 857473-83-7 (2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene)

2-(2-Bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene is a brominated heterocyclic compound featuring a tetrahydrobenzothiophene core with a reactive 2-bromoethyl substituent. This structure makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems or functionalized derivatives. The bromoethyl group provides a handle for further functionalization via nucleophilic substitution or cross-coupling reactions, while the tetrahydrobenzothiophene scaffold offers stability and potential pharmacological relevance. Its well-defined reactivity and compatibility with various synthetic methodologies make it valuable for medicinal chemistry, materials science, and agrochemical research. The compound is typically handled under inert conditions due to the sensitivity of the alkyl bromide moiety.
2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene structure
857473-83-7 structure
Product Name:2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene
CAS No:857473-83-7
MF:C10H13BrS
MW:245.179220914841
CID:6211191
PubChem ID:165640536
Update Time:2025-10-30

2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene Chemical and Physical Properties

Names and Identifiers

    • 2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene
    • 857473-83-7
    • EN300-1934471
    • Inchi: 1S/C10H13BrS/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h7H,1-6H2
    • InChI Key: OGIHANFLAJNAKJ-UHFFFAOYSA-N
    • SMILES: BrCCC1=CC2=C(CCCC2)S1

Computed Properties

  • Exact Mass: 243.99213g/mol
  • Monoisotopic Mass: 243.99213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 149
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 28.2Ų

2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene Pricemore >>

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Additional information on 2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene

2-(2-Bromoethyl)-4,5,6,7-Tetrahydro-1-Benzothiophene: A Comprehensive Overview

The compound with CAS No 857473-83-7, known as 2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of benzothiophenes, which are heterocyclic aromatic compounds with a sulfur atom in the ring. The presence of a bromoethyl group at the 2-position introduces unique electronic and structural properties that make it highly versatile for various applications.

Benzothiophenes are known for their aromatic stability and ability to form stable radical intermediates, making them valuable in the synthesis of advanced materials such as organic semiconductors and optoelectronic devices. The tetrahydro derivative of benzothiophene further enhances its stability and solubility, which are critical factors for practical applications in device fabrication.

Recent studies have highlighted the potential of 2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene in the development of high-performance organic photovoltaics (OPVs). Researchers have demonstrated that this compound can serve as an efficient electron donor material due to its optimal energy levels and strong absorption in the visible spectrum. Its ability to form stable charge-separated states upon photoexcitation makes it a promising candidate for next-generation solar cells.

In addition to its photovoltaic applications, this compound has also been explored for its role in organic light-emitting diodes (OLEDs). The bromoethyl group at the 2-position facilitates easy functionalization, allowing chemists to tailor the electronic properties of the molecule for specific emission characteristics. This flexibility has led to the synthesis of novel OLED materials with improved efficiency and longer operational lifetimes.

The synthesis of 2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene typically involves a combination of nucleophilic aromatic substitution and hydrogenation reactions. Recent advancements in catalytic hydrogenation techniques have enabled the production of this compound with high purity and yield, making it more accessible for large-scale applications.

One of the most exciting developments involving this compound is its use as a building block for constructing two-dimensional (2D) covalent organic frameworks (COFs). These frameworks exhibit exceptional stability and porosity, making them ideal for gas storage and separation applications. The incorporation of benzothiophene units into COFs has been shown to enhance their mechanical strength and thermal stability.

Moreover, 2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene has been utilized in click chemistry reactions to create complex molecular architectures. The presence of a bromo group allows for efficient coupling reactions with azides or alkynes under mild conditions, enabling the rapid assembly of functional materials with precise control over their molecular structure.

Looking ahead, the integration of machine learning algorithms into materials discovery is expected to further accelerate research on this compound. By predicting its electronic properties and reactivity patterns using computational models, scientists can design new derivatives with tailored functionalities for specific applications.

In conclusion, CAS No 857473-83-7, or 2-(2-bromoethyl)-4,5,6,7-tetrahydro-1-benzothiophene, stands as a testament to the versatility and potential of heterocyclic compounds in modern materials science. Its unique combination of electronic properties and structural flexibility positions it as a key player in advancing technologies ranging from renewable energy to advanced electronics.

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